![molecular formula C13H20O B14421671 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one CAS No. 83467-87-2](/img/structure/B14421671.png)
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one is an organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various fields of scientific research. The bicyclo[4.1.0]heptane framework is a notable feature, contributing to the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of coordinating solvents to facilitate the cycloisomerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis techniques. This includes optimizing the catalyst concentration, reaction time, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Bicyclo[4.1.0]heptan-2-one
- 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one
- Bicyclo[3.1.0]hexan-2-one
Comparison: 1-(Bicyclo[410]heptan-2-ylidene)-3,3-dimethylbutan-2-one stands out due to its unique combination of a bicyclic framework and a dimethylbutanone moiety
Properties
CAS No. |
83467-87-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(2-bicyclo[4.1.0]heptanylidene)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12(14)8-10-6-4-5-9-7-11(9)10/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
URROMGONCQNNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C1CCCC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


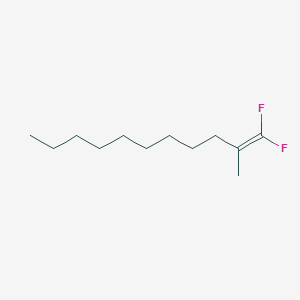
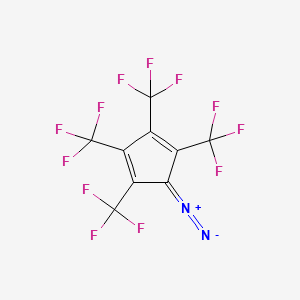
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

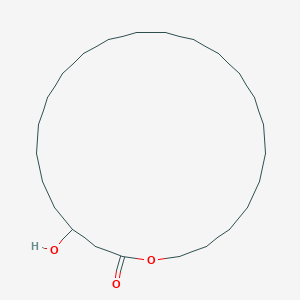
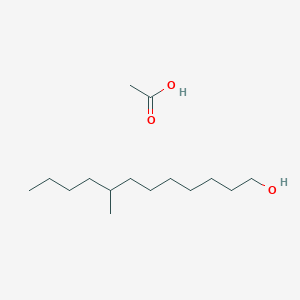


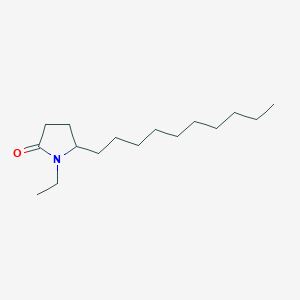
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
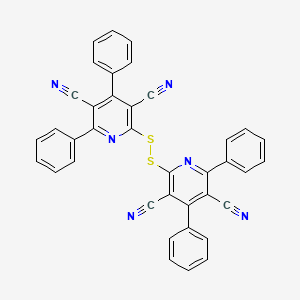
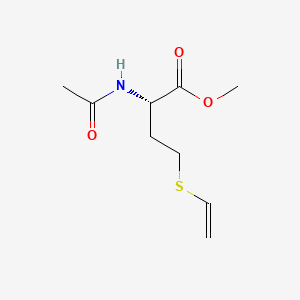
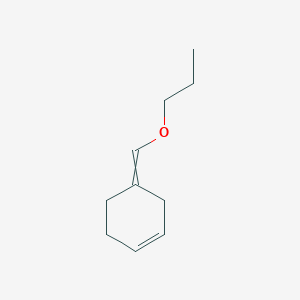
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
